

# Spectroscopic Data of 3-Fluorobenzaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Fluorobenzaldehyde

Cat. No.: B1666160

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluorobenzaldehyde**, a key aromatic aldehyde derivative utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **3-Fluorobenzaldehyde**. The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **3-Fluorobenzaldehyde** in chloroform-d ( $\text{CDCl}_3$ ) exhibits distinct signals for the aldehydic and aromatic protons.

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Aldehyde-H	9.996	Singlet	-
H-6	7.683	Doublet of triplets	
H-5	7.56	Triplet	
H-2	7.53	Doublet	
H-4	7.332	Doublet of triplets	

Table 1:  $^1\text{H}$  NMR data for **3-Fluorobenzaldehyde**.[\[1\]](#)

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C=O	190.9
C-3	163.0 (d, J = 250 Hz)
C-1	137.8
C-5	130.4
C-6	129.3
C-4	128.0
C-2	115.0 (d, J = 22 Hz)

Table 2:  $^{13}\text{C}$  NMR data for **3-Fluorobenzaldehyde**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-Fluorobenzaldehyde**. The spectrum is characterized by prominent absorption bands corresponding to the carbonyl and aromatic moieties.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3070	Aromatic C-H stretch	Medium
~2860, ~2760	Aldehyde C-H stretch (Fermi resonance)	Weak
~1705	C=O stretch (carbonyl)	Strong
~1600, ~1580, ~1480	Aromatic C=C ring stretch	Medium
~1280	C-F stretch	Strong
~880, ~780, ~680	Aromatic C-H out-of-plane bend	Strong

Table 3: Key IR absorption bands for **3-Fluorobenzaldehyde**.[\[2\]](#)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **3-Fluorobenzaldehyde** results in a distinct fragmentation pattern that can be used for its identification.

m/z	Relative Intensity (%)	Fragment Ion	Fragment Lost
124	93.7	[M] <sup>+</sup>	-
123	100.0	[M-H] <sup>+</sup>	H•
95	95.7	[M-CHO] <sup>+</sup>	•CHO
75	36.2	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>	F, CO
50	23.2	[C <sub>4</sub> H <sub>2</sub> ] <sup>+</sup>	-

Table 4: Mass spectrometry data for **3-Fluorobenzaldehyde**.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy Protocol

### 4.1.1. Sample Preparation:

- Accurately weigh 10-20 mg of **3-Fluorobenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[\[4\]](#)
- Transfer the solution to a clean, dry 5 mm NMR tube.[\[4\]](#)
- Ensure the liquid height in the tube is approximately 4-5 cm.[\[4\]](#)

### 4.1.2. Instrument Parameters ( $^1\text{H}$ NMR):

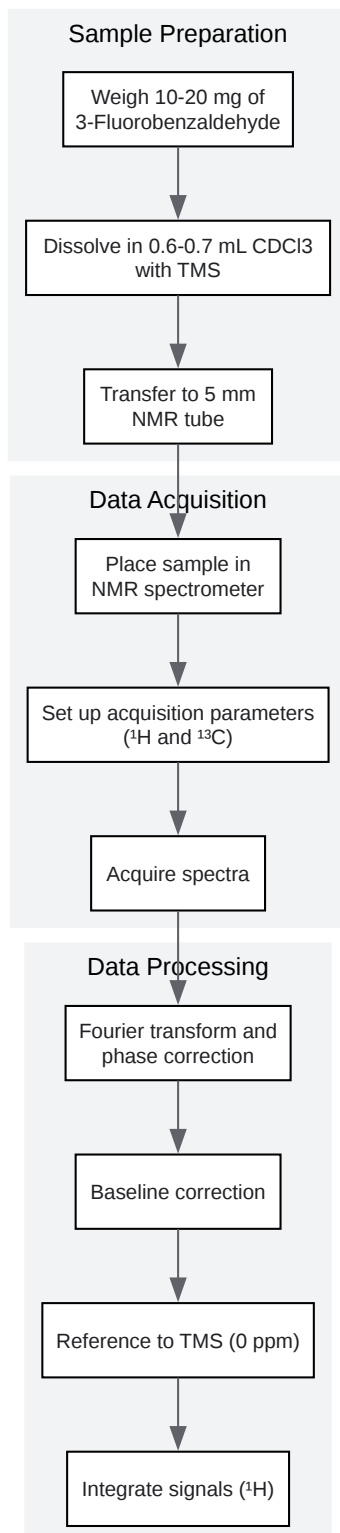
- Spectrometer: 400 MHz
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm

### 4.1.3. Instrument Parameters ( $^{13}\text{C}$ NMR):

- Spectrometer: 100 MHz
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K

- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

## NMR Experimental Workflow



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*NMR Experimental Workflow.*

## IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

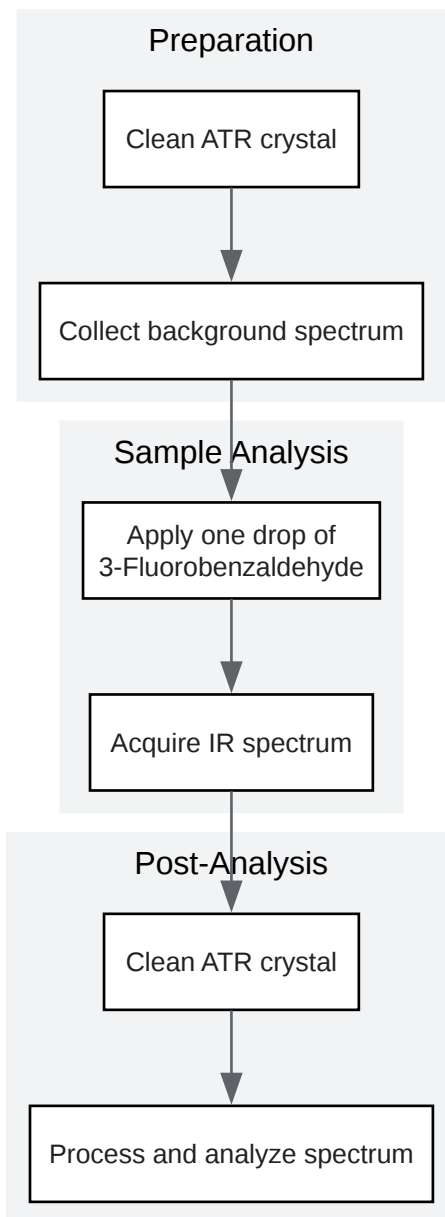
### 4.2.1. Sample Preparation:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.
- Place a single drop of neat **3-Fluorobenzaldehyde** directly onto the center of the ATR crystal.<sup>[5]</sup>

### 4.2.2. Instrument Parameters:

- Spectrometer: FT-IR spectrometer with an ATR accessory
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

## ATR-IR Experimental Workflow



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*ATR-IR Experimental Workflow.*

## Mass Spectrometry Protocol (Gas Chromatography-Mass Spectrometry - GC-MS)

### 4.3.1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of **3-Fluorobenzaldehyde** in a volatile solvent such as dichloromethane or ethyl acetate.
- Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

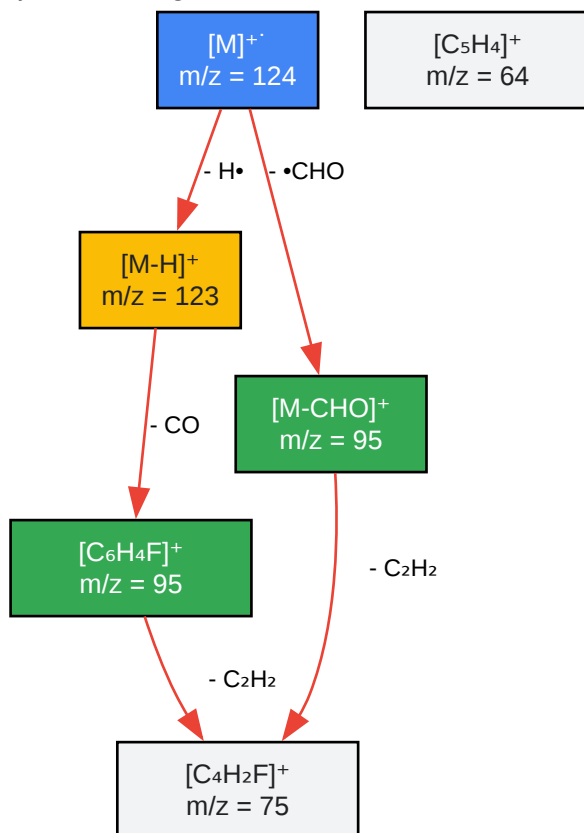
#### 4.3.2. GC-MS Instrument Parameters:

- Gas Chromatograph:
  - Injector: Split/splitless, operated in split mode (e.g., 50:1)
  - Injector Temperature: 250 °C
  - Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
  - Carrier Gas: Helium at a constant flow of 1 mL/min
  - Oven Program: Initial temperature 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV
  - Source Temperature: 230 °C
  - Quadrupole Temperature: 150 °C
  - Scan Range: m/z 40-400

## Mass Spectral Fragmentation Pathway

The fragmentation of **3-Fluorobenzaldehyde** upon electron ionization primarily involves the loss of a hydrogen radical followed by the loss of carbon monoxide, or the loss of the formyl radical.

## Mass Spectral Fragmentation of 3-Fluorobenzaldehyde



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